molecular formula C13H21N5O3S B10782595 4VQ8Rba9EW CAS No. 175215-34-6

4VQ8Rba9EW

货号 B10782595
CAS 编号: 175215-34-6
分子量: 327.41 g/mol
InChI 键: ABSYJOKYMQTMMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of TAK-661 involves several steps:

Industrial Production Methods: The industrial production methods for TAK-661 are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

化学反应分析

Types of Reactions: TAK-661 undergoes various chemical reactions, including:

    Substitution Reactions: The displacement of the chloro atom in the triazolopyridazine ring.

    Condensation Reactions: Formation of formamide oxime from aminopyridazine and dimethylformamide dimethyl acetal.

    Cyclization Reactions: Conversion of formamide oxime to triazolopyridazine.

Common Reagents and Conditions:

    Ethanolic Ammonia: Used for the initial substitution reaction.

    Dimethylformamide Dimethyl Acetal: Used in the condensation step.

    Hydroxylamine Hydrochloride: Reacts to form the oxime.

    Polyphosphoric Acid: Facilitates the cyclization reaction.

    Sodium Hydride: Used in the final substitution step.

Major Products:

    Triazolopyridazine Derivatives: Formed through the cyclization and substitution reactions.

科学研究应用

TAK-661 has been primarily studied for its potential in treating respiratory conditions, particularly asthma. It acts as an inhibitor of eosinophil chemotaxis, reducing eosinophil infiltration and bronchoconstriction in allergic models . This makes it a valuable compound for research in respiratory medicine and immunology.

作用机制

TAK-661 exerts its effects by inhibiting eosinophil chemotaxis. Eosinophils play a significant role in allergen-induced airway responses. By inhibiting their movement, TAK-661 reduces eosinophil infiltration into the airway wall, thereby decreasing bronchoconstriction and airway hyperresponsiveness . The exact molecular targets and pathways involved in this inhibition are still under investigation.

相似化合物的比较

TAK-661 is unique in its specific inhibition of eosinophil chemotaxis. Similar compounds include other eosinophil chemotaxis inhibitors and anti-inflammatory agents used in respiratory conditions. TAK-661’s specific mechanism and effectiveness in reducing late-phase bronchoconstriction set it apart from other compounds .

Similar Compounds:

    Montelukast: A leukotriene receptor antagonist used in asthma treatment.

    Omalizumab: An anti-IgE antibody used for severe allergic asthma.

    Mepolizumab: An anti-interleukin-5 antibody used for eosinophilic asthma.

TAK-661’s unique mechanism of action and its potential to reduce late-phase bronchoconstriction make it a promising candidate for further research and development in respiratory medicine.

属性

CAS 编号

175215-34-6

分子式

C13H21N5O3S

分子量

327.41 g/mol

IUPAC 名称

2,2-dimethyl-3-[(7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]propane-1-sulfonamide

InChI

InChI=1S/C13H21N5O3S/c1-9(2)10-5-11-15-8-16-18(11)17-12(10)21-6-13(3,4)7-22(14,19)20/h5,8-9H,6-7H2,1-4H3,(H2,14,19,20)

InChI 键

ABSYJOKYMQTMMK-UHFFFAOYSA-N

规范 SMILES

CC(C)C1=CC2=NC=NN2N=C1OCC(C)(C)CS(=O)(=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。